2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in various types of cancers, making it a significant target for cancer therapeutics .
Mode of Action
The compound interacts with its target, c-Met kinase, and inhibits its activity .
Biochemical Pathways
The inhibition of c-Met kinase affects the downstream signaling pathways involved in cell growth and survival . This includes the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway, both of which are critical for cell proliferation and survival. By inhibiting c-Met kinase, the compound disrupts these pathways, leading to reduced cell growth and increased cell death .
Pharmacokinetics
The compound’s effectiveness against cancer cell lines suggests it has sufficient bioavailability to reach its target and exert its effects .
Result of Action
The compound exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It inhibits c-Met kinase at the nanomolar level, leading to reduced cell growth and increased cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps, starting with the preparation of the core heterocyclic structure. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This provides access to the pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
- Reduction
Oxidation: Potassium permanganate in acidic or basic medium.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS/c1-13-2-4-15(5-3-13)21-18(26)12-27-19-23-22-17-7-6-16(24-25(17)19)14-8-10-20-11-9-14/h2-11H,12H2,1H3,(H,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMJQSSSZLHCOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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